
1-(2-bromoethyl)cyclopropane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoethyl)cyclopropane-1-carbonitrile, also known as BEC, is a cyclic organic compound with a unique chemical structure. It is a colorless, liquid compound with a boiling point of 97°C. BEC has been studied for its potential use as a solvent, catalyst, and for its ability to form a variety of organic compounds. BEC is also used in a variety of applications in the laboratory, including as a reagent in organic synthesis, as a catalyst in organic reactions, and as a solvent in the preparation of organic compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-bromoethyl)cyclopropane-1-carbonitrile has been studied for its potential use in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of organic compounds, such as esters, amides, and nitriles. It has also been used as a reagent in organic synthesis, as a solvent in the preparation of organic compounds, and as a catalyst in organic reactions. 1-(2-bromoethyl)cyclopropane-1-carbonitrile has also been studied for its potential use in the field of biochemistry, as it has been shown to have a strong affinity for proteins and other biological molecules.
Wirkmechanismus
The mechanism of action of 1-(2-bromoethyl)cyclopropane-1-carbonitrile is not fully understood, but it is believed to be related to its ability to form a variety of organic compounds. 1-(2-bromoethyl)cyclopropane-1-carbonitrile is thought to act as a catalyst or a reagent in the formation of new compounds, as well as in the breaking of existing compounds. 1-(2-bromoethyl)cyclopropane-1-carbonitrile is also believed to be able to interact with proteins and other biological molecules, allowing it to act as a catalyst in biochemical reactions.
Biochemical and Physiological Effects
The effects of 1-(2-bromoethyl)cyclopropane-1-carbonitrile on biochemical and physiological processes are not fully understood. However, it has been shown to be effective in the synthesis of a variety of organic compounds, as well as in the breaking of existing compounds. In addition, 1-(2-bromoethyl)cyclopropane-1-carbonitrile has been shown to have a strong affinity for proteins and other biological molecules, suggesting that it may be involved in the regulation of biochemical reactions.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-bromoethyl)cyclopropane-1-carbonitrile has a number of advantages for use in the laboratory. It is a colorless, liquid compound with a boiling point of 97°C, making it easy to handle and store. It is also relatively inexpensive and readily available. However, 1-(2-bromoethyl)cyclopropane-1-carbonitrile does have some limitations for use in the laboratory. It is flammable and must be handled with care, and it is also sensitive to oxidation, meaning that it must be used in an inert atmosphere.
Zukünftige Richtungen
The potential applications of 1-(2-bromoethyl)cyclopropane-1-carbonitrile are still being explored. Possible future directions include further research into its potential use as a catalyst in organic synthesis, as a reagent in organic synthesis, and as a solvent in the preparation of organic compounds. Additionally, further research into its potential use as a catalyst in biochemical reactions, as well as its potential use in the regulation of biochemical processes, could yield valuable insights into the potential applications of 1-(2-bromoethyl)cyclopropane-1-carbonitrile.
Synthesemethoden
1-(2-bromoethyl)cyclopropane-1-carbonitrile can be synthesized by reacting 2-bromoethanol with cyclopropanecarbonitrile in the presence of a base, such as sodium hydroxide. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants. The reaction is typically carried out at a temperature of around 90°C. The product is then purified by distillation to remove any unreacted reactants or by-products.
Eigenschaften
IUPAC Name |
1-(2-bromoethyl)cyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN/c7-4-3-6(5-8)1-2-6/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHUELXGLIRUIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCBr)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.04 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

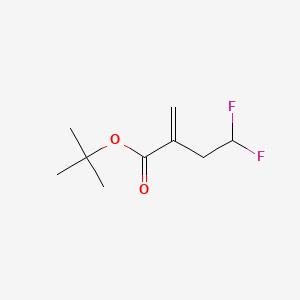
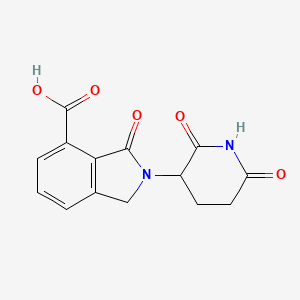
![3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6610108.png)



![1',2'-dihydrospiro[azetidine-3,4'-pyrido[2,3-d][1,3]oxazine]-2'-one, trifluoroacetic acid](/img/structure/B6610128.png)
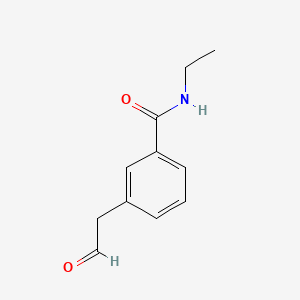
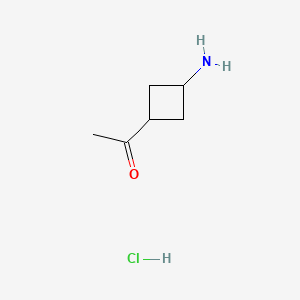

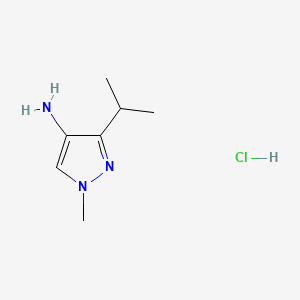
![1-{[2,3'-bipyridin]-4-yl}methanamine trihydrochloride](/img/structure/B6610202.png)
![5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B6610212.png)
